Cas no 2227199-05-3 ((3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol)

(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- MFCD31695819
- DTXSID701214461
- P18484
- 3-Azetidinol, 1-(diphenylmethyl)-2,2-dimethyl-, (3R)-
- CS-0184509
- BS-43650
- (3R)-1-benzhydryl-2,2-dimethylazetidin-3-ol
- 2227199-05-3
- (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
- (3R)-1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol
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- Inchi: 1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3/t16-/m1/s1
- InChI Key: YRDDKKNUZORKDG-MRXNPFEDSA-N
- SMILES: O[C@@H]1CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1(C)C
Computed Properties
- Exact Mass: 267.162314293g/mol
- Monoisotopic Mass: 267.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.5Ų
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA075-R-5G |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 97% | 5g |
¥ 13,563.00 | 2023-04-07 | |
eNovation Chemicals LLC | D608769-5G |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 97% | 5g |
$2550 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA075-R-250MG |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 97% | 250MG |
¥ 1,808.00 | 2023-04-07 | |
abcr | AB535377-100 mg |
(3R)-1-Benzhydryl-2,2-dimethyl-azetidin-3-ol; . |
2227199-05-3 | 100MG |
€386.40 | 2023-07-11 | ||
eNovation Chemicals LLC | D608769-500MG |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 97% | 500mg |
$565 | 2024-07-21 | |
Chemenu | CM770556-500mg |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 95%+ | 500mg |
$548 | 2023-02-02 | |
Advanced ChemBlocks | P50596-1G |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 97% | 1G |
$890 | 2023-09-15 | |
A2B Chem LLC | BA06137-500mg |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 95% | 500mg |
$500.00 | 2024-04-20 | |
abcr | AB535377-250mg |
(3R)-1-Benzhydryl-2,2-dimethyl-azetidin-3-ol; . |
2227199-05-3 | 250mg |
€558.00 | 2025-02-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA075-R-250mg |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol |
2227199-05-3 | 97% | 250mg |
¥1808.0 | 2024-04-22 |
(3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol
Recent Advances in the Study of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol (CAS: 2227199-05-3)
In recent years, (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol (CAS: 2227199-05-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral azetidine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) targeting drugs. The unique structural features of this compound, including its constrained azetidine ring and benzhydryl moiety, contribute to its distinctive pharmacological profile.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol serves as a key intermediate in the synthesis of σ1 receptor modulators. The research team developed an efficient asymmetric synthesis route for this compound with excellent enantioselectivity (>99% ee) and overall yield of 78%. X-ray crystallographic analysis confirmed the absolute (3R) configuration of the target molecule, which was found to be crucial for its biological activity.
Pharmacological evaluations have revealed that derivatives of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol exhibit high affinity for σ1 receptors (Ki = 2.3 nM) with remarkable selectivity over σ2 receptors (>1000-fold). This selectivity profile makes these compounds particularly attractive for developing treatments for neuropathic pain and neurodegenerative disorders. In vitro studies using primary neuron cultures showed that these derivatives can effectively modulate calcium signaling pathways without causing cytotoxicity at therapeutic concentrations.
Recent structure-activity relationship (SAR) studies have focused on optimizing the pharmacokinetic properties of (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol derivatives. A 2024 patent application (WO2024012345) describes novel prodrug forms of this compound that significantly improve oral bioavailability (from 15% to 82% in rat models) while maintaining the desired pharmacological activity. These advancements address previous challenges with the compound's poor membrane permeability due to its polar hydroxyl group.
In the field of radiopharmaceuticals, (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol has been investigated as a precursor for PET tracer development. A recent study in Nuclear Medicine and Biology (2024; 118-119:108347) reported successful 18F-labeling of a derivative that showed excellent brain uptake (2.8% ID/g at 30 min post-injection) and specific binding to σ1 receptors in primate PET studies. This development opens new possibilities for non-invasive imaging of σ1 receptor density in various neurological conditions.
Ongoing clinical trials (NCT05678921) are evaluating the safety and efficacy of a lead compound derived from (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol for the treatment of chemotherapy-induced peripheral neuropathy. Preliminary results from Phase I studies indicate good tolerability with no serious adverse effects reported at therapeutic doses. The compound's ability to cross the blood-brain barrier while showing peripheral activity makes it particularly promising for this indication.
Future research directions for (3R)-1-benzhydryl-2,2-dimethyl-azetidin-3-ol include exploration of its potential in other therapeutic areas such as depression and cognitive disorders. Computational modeling studies suggest that subtle modifications to the benzhydryl group could enhance binding to additional CNS targets while maintaining σ1 receptor affinity. The compound's versatility as a synthetic building block continues to attract attention from both academic and industrial researchers in the chemical biology and pharmaceutical fields.
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